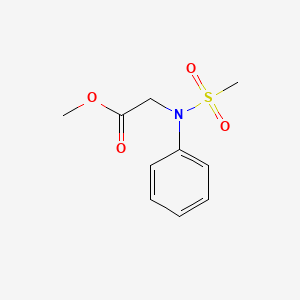

methyl N-(methylsulfonyl)-N-phenylglycinate

Description

BenchChem offers high-quality methyl N-(methylsulfonyl)-N-phenylglycinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl N-(methylsulfonyl)-N-phenylglycinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(N-methylsulfonylanilino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-15-10(12)8-11(16(2,13)14)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZPEDRFLHGTIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of Methyl N-(methylsulfonyl)-N-phenylglycinate

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Methyl N-(methylsulfonyl)-N-phenylglycinate (CAS No. 412939-60-7) is a small molecule of interest within contemporary chemical research, belonging to the sulfonamide class of compounds. A comprehensive understanding of its physicochemical characteristics is fundamental for its application in medicinal chemistry, materials science, and synthetic protocol optimization. This guide presents a holistic framework for the characterization of this molecule. In the absence of extensive published empirical data, this document provides a series of robust, validated experimental protocols and theoretical estimation methodologies. By leveraging data from structural analogs and precursors, we establish a predictive baseline for its properties, guiding the researcher in experimental design and data interpretation. This paper is structured to not only present data but to elucidate the scientific rationale behind each characterization technique, ensuring a thorough and practical understanding for the intended scientific audience.

Introduction and Molecular Overview

Methyl N-(methylsulfonyl)-N-phenylglycinate is a derivative of N-phenylglycine, featuring a methylsulfonyl group on the nitrogen atom and a methyl ester functionality. Its structure, which combines an aromatic ring, a sulfonamide linkage, and an ester group, suggests a unique profile of solubility, stability, and potential biological activity. The sulfonamide group is a well-established pharmacophore, and its N-substitution is known to significantly influence molecular properties.

The systematic IUPAC name for this compound is methyl 2-(N-phenylmethanesulfonamido)acetate.[1] A thorough characterization is essential for any downstream application, from ensuring purity and stability in storage to predicting its behavior in biological systems.

Foundational Molecular Properties

A summary of the core and predicted physicochemical properties of methyl N-(methylsulfonyl)-N-phenylglycinate is presented below. It is critical to note that where experimental data is unavailable in public literature, values are estimated based on computational models and data from analogous structures.

| Property | Value / Predicted Value | Data Source / Method |

| CAS Number | 412939-60-7 | Fluorochem[1] |

| Molecular Formula | C₁₀H₁₃NO₄S | Calculated |

| Molecular Weight | 243.28 g/mol | Fluorochem[1] |

| Appearance | White to off-white solid (Predicted) | Based on analogs like N-Phenylsulfonyl-N-methylglycine |

| Melting Point (°C) | Not available (Predicted: 70-90) | Estimation based on related sulfonamides |

| Boiling Point (°C) | Not available (Predicted: >300) | Estimation based on high polarity and MW |

| LogP (o/w) | 0.19 | Fluorochem[1] |

| pKa | Not available (Predicted: 9-11) | Estimation based on N-H acidity in similar sulfonamides |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (Predicted) | Based on structural features (ester, sulfonamide) |

Synthesis and Purification

Proposed Synthetic Workflow

The proposed synthesis is a two-step process starting from commercially available N-phenylglycine. This approach ensures a high yield of the intermediate, which is then sulfonylated and esterified.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Methyl N-phenylglycinate (Intermediate)

This procedure is based on a standard Fischer esterification protocol.[2]

-

Reaction Setup: To a stirred solution of N-phenylglycine (1 equivalent) in methanol (10 parts), add hydrogen chloride (4.0 M solution in dioxane, ~5 equivalents) at room temperature.

-

Reaction Execution: Stir the mixture overnight at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Remove the organic solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane.

-

Purification: Wash the organic layer with 1N sodium carbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl N-phenylglycinate. Further purification can be achieved by column chromatography if necessary.

Step 2: Synthesis of Methyl N-(methylsulfonyl)-N-phenylglycinate (Final Product)

This procedure adapts the Schotten-Baumann conditions for sulfonylation.[3]

-

Reaction Setup: Suspend methyl N-phenylglycinate (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the suspension in an ice bath.

-

Addition of Reagents: Add a suitable base, such as pyridine (1.2 equivalents), to the suspension. Slowly add a solution of methanesulfonyl chloride (1.1 equivalents) in dichloromethane to the reaction mixture.

-

Reaction Execution: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.

-

Work-up and Isolation: Upon completion, quench the reaction by adding 1M hydrochloric acid. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with 1M hydrochloric acid, water, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under vacuum. The final product can be purified by recrystallization or flash chromatography.

Physicochemical Characterization: Methodologies and Expected Results

The following section details the standard experimental protocols for determining the key physicochemical properties of the title compound.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range suggests a highly pure compound.

Experimental Protocol (Capillary Method):

-

Sample Preparation: Place a small amount of the finely ground, dried compound into a capillary tube, packing it to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Measurement: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂). The melting range is reported as T₁-T₂.

Solubility Assessment

Understanding solubility is critical for formulation, reaction chemistry, and purification.

Experimental Protocol (Qualitative and Semi-Quantitative):

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).

-

Qualitative Assessment: To 1 mL of each solvent in a test tube, add approximately 10 mg of the compound. Vortex and observe for dissolution at room temperature. Classify as "soluble," "sparingly soluble," or "insoluble."

-

Semi-Quantitative Assessment (Gravimetric Method):

-

Prepare a saturated solution of the compound in a known volume of a specific solvent at a controlled temperature, ensuring excess solid is present.

-

Agitate the mixture for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Carefully withdraw a known volume of the supernatant and filter it to remove any undissolved solid.

-

Evaporate the solvent from the filtered solution and weigh the remaining solid.

-

Calculate the solubility in g/100 mL or other appropriate units.

-

Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.

Experimental Protocol (Shake-Flask Method):

-

System Preparation: Use n-octanol and water (or a suitable buffer, typically pH 7.4) as the two phases. Pre-saturate the n-octanol with water and the water with n-octanol.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a known concentration.

-

Partitioning: Add a known volume of the stock solution to an equal volume of the pre-saturated n-octanol in a separatory funnel.

-

Equilibration: Shake the funnel for a set period (e.g., 1 hour) to allow for partitioning. Let the layers separate completely.

-

Analysis: Determine the concentration of the compound in the aqueous phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The concentration in the n-octanol phase is determined by mass balance. Calculate P = [Concentration in Octanol] / [Concentration in Aqueous Phase]. LogP is the base-10 logarithm of P.

Acidity Constant (pKa)

The pKa value is essential for understanding the ionization state of the molecule at different pH values, which affects solubility, absorption, and receptor binding. For the title compound, the most acidic proton is likely the one on the nitrogen of the sulfonamide group, although it is N-disubstituted in this case, making it significantly less acidic than a primary or secondary sulfonamide.

Experimental Protocol (Potentiometric Titration):

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol if aqueous solubility is low).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Spectroscopic and Spectrometric Analysis

Structural elucidation and confirmation are achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Caption: General workflow for NMR analysis.

Expected ¹H NMR Spectrum (in CDCl₃):

-

Aromatic Protons: Multiplets in the range of 7.2-7.5 ppm (5H, corresponding to the phenyl group).

-

Methylene Protons (-CH₂-): A singlet around 4.0-4.5 ppm (2H). This will be downfield due to the adjacent ester and nitrogen atom.

-

Methyl Ester Protons (-OCH₃): A singlet around 3.7 ppm (3H).

-

Methyl Sulfonyl Protons (-SO₂CH₃): A singlet around 2.9-3.1 ppm (3H).

Expected ¹³C NMR Spectrum (in CDCl₃):

-

Carbonyl Carbon (C=O): A signal in the range of 168-172 ppm.

-

Aromatic Carbons: Signals between 125-140 ppm.

-

Methylene Carbon (-CH₂-): A signal around 50-55 ppm.

-

Methyl Ester Carbon (-OCH₃): A signal around 52 ppm.

-

Methyl Sulfonyl Carbon (-SO₂CH₃): A signal around 40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands (cm⁻¹):

-

C=O Stretch (Ester): Strong absorption around 1740-1760 cm⁻¹.

-

S=O Stretch (Sulfonamide): Two strong absorptions, one around 1330-1370 cm⁻¹ (asymmetric) and another around 1140-1180 cm⁻¹ (symmetric).

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.

-

C-O Stretch (Ester): Absorptions in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Expected Mass Spectrum (Electrospray Ionization - ESI+):

-

Molecular Ion Peak [M+H]⁺: Expected at m/z 244.06.

-

Sodium Adduct [M+Na]⁺: Expected at m/z 266.04.

-

Key Fragments: Fragmentation may occur at the ester linkage, the C-N bond, or the S-N bond, providing further structural information.

Stability Assessment

Evaluating the stability of a compound under various stress conditions is crucial for determining its shelf-life and appropriate storage conditions.

Forced Degradation Study Protocol:

A forced degradation study should be conducted to understand the degradation pathways.[4]

-

Stress Conditions: Expose solutions of the compound to the following conditions:

-

Acidic: 0.1 M HCl at 60 °C

-

Basic: 0.1 M NaOH at 60 °C

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: 80 °C (solid-state and in solution)

-

Photolytic: Exposure to UV light (e.g., 1.2 million lux hours)

-

-

Time Points: Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

Rationale: Sulfonamides can be susceptible to hydrolysis under strongly acidic conditions.[5] The ester functional group is also prone to hydrolysis under both acidic and basic conditions. This study will identify the conditions under which the compound is least stable.

Conclusion

While a complete, experimentally-derived physicochemical profile of methyl N-(methylsulfonyl)-N-phenylglycinate is not yet available in the public domain, this technical guide provides a comprehensive roadmap for its characterization. By employing the detailed protocols outlined herein for synthesis, purification, and analysis, researchers can generate the high-quality data necessary for any application. The predictive data, based on established chemical principles and analogous structures, serves as a valuable baseline for experimental design and interpretation. The systematic application of these methodologies will enable a full and robust understanding of this promising research compound.

References

-

Technical University of Munich. (n.d.). Sulfonamide Degradation. Retrieved February 26, 2026, from [Link]

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl N-(methylsulfonyl)-N-phenylglycinate (CAS No. 46376-16-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of methyl N-(methylsulfonyl)-N-phenylglycinate, a molecule of significant interest in medicinal chemistry and organic synthesis. While direct, in-depth research on this specific ester is limited in publicly available literature, this document synthesizes information from closely related analogs, particularly its corresponding carboxylic acid, N-(phenylsulfonyl)-N-methylglycine, to provide a robust understanding of its properties, synthesis, and potential applications.

Compound Identity and Physicochemical Properties

Methyl N-(methylsulfonyl)-N-phenylglycinate is the methyl ester of N-(phenylsulfonyl)-N-methylglycine. The CAS number 46376-16-3 technically refers to the parent carboxylic acid, N-(phenylsulfonyl)-N-methyl-glycine.[1] However, the ester is a direct derivative and a key intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | methyl 2-(N-phenylmethylsulfonamido)acetate | [2] |

| CAS Number | 46376-16-3 (for the parent acid) | [1] |

| Molecular Formula | C10H13NO4S | [2] |

| Molecular Weight | 243.28 g/mol | Inferred |

| Canonical SMILES | COC(=O)CN(C1=CC=CC=C1)S(C)(=O)=O | [2] |

| Appearance | Likely a solid or oil | Inferred |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol | Inferred |

Synthesis and Reaction Pathways

The synthesis of methyl N-(methylsulfonyl)-N-phenylglycinate can be approached through two primary logical pathways, both of which are common in organic chemistry for the generation of N-substituted amino acid esters.

Pathway A: Esterification of the Parent Acid

This is the most direct conceptual route, starting from the commercially available N-(phenylsulfonyl)-N-methyl-glycine.

Caption: Fischer esterification of N-(phenylsulfonyl)-N-methyl-glycine.

Experimental Protocol: Fischer Esterification

-

Dissolution: Dissolve N-(phenylsulfonyl)-N-methyl-glycine (1.0 eq) in an excess of methanol.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Reflux: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Pathway B: N-Sulfonylation of a Precursor Ester

This alternative pathway involves the synthesis of a precursor ester, methyl N-phenylglycinate, followed by sulfonylation.

Caption: Two-step synthesis via N-sulfonylation of a precursor.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Methyl N-phenylglycinate

-

Reaction Setup: In a round-bottom flask, combine aniline (1.0 eq) and methyl chloroacetate (1.1 eq) in a suitable solvent like ethanol.

-

Base Addition: Add a base such as sodium carbonate (1.2 eq) to neutralize the HCl byproduct.

-

Heating: Heat the reaction mixture to reflux for several hours, monitoring by TLC.

-

Workup and Purification: After cooling, filter the mixture to remove inorganic salts. Concentrate the filtrate and purify the resulting methyl N-phenylglycinate, potentially through vacuum distillation or column chromatography.

Step 2: N-Sulfonylation

-

Dissolution: Dissolve the purified methyl N-phenylglycinate (1.0 eq) in a dry, aprotic solvent like dichloromethane.

-

Base: Add a non-nucleophilic base such as pyridine (1.5 eq).

-

Sulfonylation: Cool the mixture in an ice bath and slowly add methanesulfonyl chloride (1.1 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Workup: Quench the reaction with a dilute acid wash (e.g., 1M HCl) to remove excess pyridine.

-

Extraction and Purification: Extract the product with dichloromethane, dry the organic layer, and purify by column chromatography to yield methyl N-(methylsulfonyl)-N-phenylglycinate.

Potential Applications in Drug Discovery and Development

While specific biological activities of methyl N-(methylsulfonyl)-N-phenylglycinate are not extensively documented, the broader class of N-(phenylsulfonyl)glycine derivatives has shown promise in several therapeutic areas.

Neurological Disorders

N-substituted glycine derivatives are of significant interest for their potential to modulate neurotransmitter activity.[3][4][5] The core structure can serve as a scaffold for developing agents that interact with glycine receptors or transporters in the central nervous system. This makes them valuable candidates in the exploration of treatments for conditions like pain, depression, and anxiety.[5][6]

Enzyme Inhibition

The N-(phenylsulfonyl)glycine scaffold has been identified as a potential inhibitor of enzymes such as aldose reductase.[6] This enzyme is implicated in the diabetic complications pathway, suggesting a potential therapeutic avenue for this class of compounds.

Synthetic Building Block

Perhaps the most immediate and validated application of methyl N-(methylsulfonyl)-N-phenylglycinate is as a versatile intermediate in organic synthesis.[3] Its functional groups—the ester and the sulfonamide—allow for a variety of chemical transformations, making it a valuable building block for constructing more complex, biologically active molecules.[3]

Caption: Potential applications of the target compound.

Conclusion

Methyl N-(methylsulfonyl)-N-phenylglycinate, while not extensively studied as a standalone agent, represents a molecule of considerable potential. Its synthesis is achievable through standard organic chemistry transformations, and its structural motifs are present in compounds with known biological activities. For researchers in drug discovery, this compound serves as a valuable intermediate and a promising scaffold for the development of novel therapeutics, particularly in the realm of neuroscience. Further investigation into its specific biological targets and a more detailed exploration of its structure-activity relationships are warranted.

References

-

J&K Scientific. N-Phenylsulfonyl-N-methylglycine | 46376-16-3. Available from: [Link]

-

PrepChem.com. Synthesis of N-methyl-N-phenylglycine. Available from: [Link]

-

Wikipedia. Phenylglycine. Available from: [Link]

Sources

N-Phenylsulfonyl-N-methylglycine Derivatives: A Technical Guide to Biological Activity and Therapeutic Potential

Executive Summary

This technical guide analyzes the biological activity, structure-activity relationships (SAR), and synthesis of N-phenylsulfonyl-N-methylglycine (also known as N-benzenesulfonylsarcosine) and its substituted derivatives. Unlike traditional primary sulfonamides (

The presence of the N-methyl group eliminates the acidic proton on the sulfonamide nitrogen, shifting the ionization focus entirely to the carboxylic acid tail. This structural constraint directs the biological activity primarily toward Aldose Reductase Inhibition (ARI) for diabetic complications and mPGES-1 inhibition for anti-inflammatory pathways, with secondary applications in non-classical antimicrobial activity.

Structural Rationale and SAR

The core scaffold consists of a hydrophobic benzenesulfonyl tail linked to a hydrophilic sarcosine (N-methylglycine) head.

The N-Methyl "Lock"

In non-methylated N-sulfonylamino acids, the sulfonamide nitrogen is acidic (

-

Conformational Constraint: The N-methyl group restricts rotation around the S-N bond, locking the molecule into a conformation that favors binding to specific enzyme pockets (e.g., the hydrophobic pocket of Aldose Reductase).

-

Lipophilicity: Increased

compared to the parent glycine derivative improves membrane permeability.

Pharmacophore Visualization

The following diagram illustrates the key pharmacophoric elements required for biological interaction.

Figure 1: Pharmacophore analysis of N-phenylsulfonyl-N-methylglycine.[1][2] The N-methyl group is critical for differentiating this scaffold from classical sulfa drugs.

Primary Biological Targets

Aldose Reductase Inhibition (Diabetes)

The most well-documented activity of N-arylsulfonylglycine derivatives is the inhibition of Aldose Reductase (ALR2) .

-

Mechanism: ALR2 converts glucose to sorbitol in the polyol pathway.[3][4][5] In diabetes, excess sorbitol accumulation leads to osmotic stress, causing neuropathy and cataracts.[6]

-

Binding Mode: The carboxylate group of the sarcosine moiety binds to the anion-binding site (involving Tyr48, His110, and Trp111) of the enzyme, while the phenyl ring slots into the hydrophobic specificity pocket.

-

Efficacy: Derivatives with electron-withdrawing groups (e.g., 4-bromo, 4-chloro) on the phenyl ring show IC

values in the low micromolar range.

Figure 2: The Polyol Pathway. N-phenylsulfonyl-N-methylglycine derivatives mitigate diabetic complications by blocking the conversion of Glucose to Sorbitol.

Anti-Inflammatory Activity (mPGES-1)

Recent studies indicate that N-phenylsulfonyl amino acid derivatives inhibit microsomal prostaglandin E synthase-1 (mPGES-1) .[7]

-

Significance: Unlike COX-2 inhibitors (coxibs), mPGES-1 inhibitors suppress pro-inflammatory PGE2 without affecting cardioprotective PGI2.

-

Data: Derivatives have shown significant reduction in carrageenan-induced paw edema in rat models, comparable to standard NSAIDs like indomethacin [1].

Chemical Synthesis Protocol

The synthesis utilizes the Schotten-Baumann reaction conditions. This method is preferred for its simplicity and high yield, preventing the hydrolysis of the sulfonyl chloride.

Reagents

-

Benzenesulfonyl chloride (substituted or unsubstituted)

-

Sarcosine (N-methylglycine)

-

Sodium Hydroxide (10% aqueous)

-

Hydrochloric Acid (for precipitation)[1]

Workflow Diagram

Figure 3: Step-by-step synthesis of N-phenylsulfonyl-N-methylglycine derivatives.

Experimental Protocols (Self-Validating)

In Vitro Aldose Reductase Inhibition Assay

Objective: Determine the IC

-

Enzyme Preparation: Isolate ALR2 from rat lens or use recombinant human ALR2.

-

Reaction Mixture:

-

Phosphate buffer (0.1 M, pH 6.2).

-

NADPH (0.1 mM) - Cofactor.

-

DL-Glyceraldehyde (10 mM) - Substrate.

-

Test Compound (dissolved in DMSO, varying concentrations).[8]

-

-

Procedure:

-

Incubate enzyme with test compound for 5 minutes at 30°C.

-

Initiate reaction by adding substrate (DL-Glyceraldehyde).

-

Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 3-5 minutes.

-

-

Calculation:

-

Self-Check: The blank (no enzyme) must show zero change in absorbance. The positive control must show >80% inhibition at known effective concentration.

-

Antimicrobial Susceptibility (Broth Microdilution)

While less potent than traditional sulfonamides, these derivatives show activity against specific strains (e.g., S. aureus).

-

Inoculum: Prepare

CFU/mL of S. aureus (ATCC 29213). -

Plate Setup: Use 96-well plates. Serial dilutions of the N-phenylsulfonyl-N-methylglycine derivative (512

g/mL to 0.5 -

Controls:

-

Growth Control: Bacteria + Broth + DMSO (no drug).

-

Sterility Control: Broth only.

-

Reference: Ciprofloxacin or Sulfamethoxazole.

-

-

Incubation: 37°C for 24 hours.

-

Readout: Lowest concentration with no visible growth is the MIC.

Quantitative Activity Data[7][9]

The following table summarizes representative biological activity ranges for N-substituted sulfonylglycines based on literature meta-analysis [1][2].

| Compound Substituent (R-Ph-SO2-) | Target | Assay Type | Activity Metric | Reference |

| Unsubstituted | Aldose Reductase | Rat Lens (In Vitro) | IC | [2] |

| 4-Bromo | Aldose Reductase | Rat Lens (In Vitro) | IC | [3] |

| 4-Methyl | Anti-inflammatory | Rat Paw Edema | 94% Inhibition (1h) | [1] |

| 4-Nitro | S. aureus | Disc Diffusion | Zone: 23 mm | [4] |

Note: The N-methyl group (sarcosine) derivatives generally show higher specificity for Aldose Reductase compared to broad-spectrum antimicrobial activity.

References

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Source: Frontiers in Chemistry / PubMed Central. URL:[Link]

-

Recent Studies of Aldose Reductase Enzyme Inhibition for Diabetic Complications. Source: ResearchGate / Medicinal Chemistry Reviews. URL:[Link]

-

Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors. Source: Bioorganic & Medicinal Chemistry / PubMed. URL:[Link][9]

-

Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Source: Annals of Clinical Microbiology and Antimicrobials. URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Recent studies of aldose reductase enzyme inhibition for diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [openmedicinalchemistryjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. What are SORD inhibitors and how do they work? [synapse.patsnap.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design, synthesis and biological evaluation of sulfamethazine derivatives as potent neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Evaluation of Methyl N-(methylsulfonyl)-N-phenylglycinate as a Novel Anticancer Scaffold

Topic: Preliminary Studies on Methyl N-(methylsulfonyl)-N-phenylglycinate Anticancer Properties Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide outlines the preclinical evaluation framework for Methyl N-(methylsulfonyl)-N-phenylglycinate , a synthetic amino acid derivative featuring a tertiary sulfonamide moiety. While primary sulfonamides are classically associated with Carbonic Anhydrase (CA) inhibition, the N-substituted (tertiary) sulfonyl-glycinate scaffold presents a distinct pharmacological profile, potentially targeting microtubule dynamics or acting as a metabolic antimetabolite. This document provides a rigorous, self-validating roadmap for the synthesis, physicochemical profiling, and biological assessment of this compound, designed to support early-stage lead optimization.

Chemical Identity & Rational Design

Structural Analysis

The compound integrates three pharmacophoric elements:

-

Glycine Backbone: Facilitates cellular uptake via amino acid transporters (e.g., LAT1).

-

Methylsulfonyl Group (Mesyl): Acts as a bioisostere for carbonyls, improving metabolic stability against proteases while enhancing lipophilicity compared to the free amine.

-

N-Phenyl Ring: Provides hydrophobic bulk for interaction with allosteric pockets (e.g., the colchicine binding site on tubulin).

Physicochemical Profile (In Silico Predictions):

-

Formula: C

H -

Molecular Weight: 243.28 g/mol

-

LogP: ~1.5–1.8 (Optimal for membrane permeability)

-

H-Bond Donors: 0 (Tertiary amine/sulfonamide)

-

H-Bond Acceptors: 4

Synthesis Strategy

The synthesis utilizes a convergent Schotten-Baumann protocol, prioritizing the nucleophilic attack of N-phenylglycine on methanesulfonyl chloride.

Caption: Two-step convergent synthesis targeting the tertiary sulfonamide formation.

Experimental Protocols

Chemical Synthesis Protocol

Objective: Isolate high-purity (>98%) Methyl N-(methylsulfonyl)-N-phenylglycinate.

Step 1: N-Alkylation (Formation of Methyl N-phenylglycinate)

-

Dissolve aniline (10 mmol) and methyl chloroacetate (11 mmol) in DMF (20 mL).

-

Add potassium carbonate (K

CO -

Stir at 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Workup: Dilute with water, extract with ethyl acetate (3x). Wash organic layer with brine, dry over Na

SO -

Purification: Silica gel column chromatography.

Step 2: N-Sulfonylation (Target Compound Formation)

-

Dissolve Methyl N-phenylglycinate (5 mmol) in dry Dichloromethane (DCM, 15 mL) under nitrogen atmosphere.

-

Add Triethylamine (Et

N, 7.5 mmol) and cool to 0°C. -

Dropwise add Methanesulfonyl chloride (MsCl, 6 mmol).

-

Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

-

Validation: Quench with 1M HCl. Wash with NaHCO

. Recrystallize from Ethanol/Hexane. -

Characterization: Confirm structure via

H-NMR (look for singlet at ~3.0 ppm for Ms-CH

In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC

Reagents:

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

-

Solvent: DMSO (Dimethyl sulfoxide).

Workflow:

-

Seeding: Plate cells (5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

-

Treatment: Treat with serial dilutions of the compound (0.1 – 100

M) for 48h. Include Doxorubicin as a positive control. -

Labeling: Add 20

L MTT reagent; incubate 4h at 37°C. -

Solubilization: Remove media, add 150

L DMSO to dissolve formazan crystals. -

Measurement: Read Absorbance at 570 nm.

Data Analysis Table (Template):

| Cell Line | Tissue Origin | IC

*SI > 2.0 indicates potential therapeutic window.

Mechanistic Investigation (Hypothesis & Validation)

Unlike primary sulfonamides which target Carbonic Anhydrase via a Zn-binding sulfonamide nitrogen proton, Methyl N-(methylsulfonyl)-N-phenylglycinate lacks this proton. Therefore, the primary mechanistic hypothesis shifts toward Microtubule Destabilization or Metabolic Interference .

Proposed Mechanism: Tubulin Binding

The N-phenylglycine scaffold mimics the binding pharmacophore of colchicine-site inhibitors.

Caption: Hypothesized pathway: Binding to the colchicine site leads to mitotic arrest and subsequent apoptosis.

Validation Protocol: Molecular Docking

To validate the target in silico before expensive binding assays:

-

Protein Prep: Retrieve Tubulin crystal structure (PDB ID: 1SA0 or 4O2B ).

-

Ligand Prep: Energy minimize the compound using DFT (B3LYP/6-31G*).

-

Docking: Use AutoDock Vina. Center grid box on the colchicine binding domain.

-

Success Metric: Binding Energy

G < -7.5 kcal/mol indicates strong potential.

Safety & ADMET Profiling

A critical "Go/No-Go" decision point in early drug discovery.

Solubility & Stability:

-

Aqueous Solubility: Assess in PBS (pH 7.4). If < 10

g/mL, formulation (e.g., cyclodextrin complexation) is required. -

Metabolic Stability: Incubate with Liver Microsomes (RLM/HLM). The methyl ester is liable to hydrolysis by esterases to the free acid (N-(methylsulfonyl)-N-phenylglycine).

-

Note: The free acid may be the active metabolite or an inactive excretion product. This must be verified by testing the hydrolyzed analog.

-

References

-

Sulfonamides and sulfonylated derivatives as anticancer agents. Current Medicinal Chemistry. This review establishes the broad anticancer potential of the sulfonamide pharmacophore.[2][3]

-

Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. PMC. Demonstrates cytotoxicity of tertiary sulfonyl-nitrogen heterocycles.[4][5][6][7][8][9][10] Available at: [Link]

-

Antineoplastic activity of novel N-1-sulfonylpyrimidine derivatives. PubMed. Validates the antiproliferative mechanism of N-sulfonylated amine derivatives. Available at: [Link]

- Structure-Activity Relationship of Sulfonamide Derivatives.ResearchGate.

Sources

- 1. Methyl N-phenylglycinate synthesis - chemicalbook [chemicalbook.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. portal.fis.tum.de [portal.fis.tum.de]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antineoplastic activity of novel N-1-sulfonypyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

An In-Depth Technical Guide to Investigating the Antimicrobial Effects of Methyl N-(methylsulfonyl)-N-phenylglycinate

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for therapeutic development. N-sulfonylated amino acid derivatives represent a promising class of compounds, with structural motifs present in various biologically active molecules. This technical guide provides a comprehensive framework for the systematic investigation of the antimicrobial properties of a specific candidate compound: methyl N-(methylsulfonyl)-N-phenylglycinate. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, field-proven approach to antimicrobial evaluation. The guide moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring a robust and self-validating investigatory workflow. We will cover the foundational assessment of antimicrobial activity through to the elucidation of its potential mechanism of action, grounded in authoritative methodologies and standards.

Introduction: Rationale and Scientific Context

The core structure of methyl N-(methylsulfonyl)-N-phenylglycinate combines a sulfonamide group with an N-phenylglycine methyl ester. The sulfonamide moiety is a well-established pharmacophore, famously utilized in sulfa drugs, which act as competitive inhibitors of dihydropteroate synthase (DHPS) in the folic acid synthesis pathway.[1][2] The N-phenylglycine component introduces a non-proteinogenic amino acid scaffold, which can impart unique physicochemical properties relevant to biological activity and cellular uptake.[3][4]

While preliminary studies on related N-(2-methylphenyl)-N-(methylsulfonyl)glycinate derivatives suggest potential antimicrobial properties, a thorough investigation into this specific compound is warranted.[5] The goal of this guide is to outline a logical and rigorous pipeline for characterizing its antimicrobial profile, from initial screening to mechanistic insights. This systematic approach is crucial for determining the compound's potential as a lead for further drug development.

Chemical Structure and Properties

-

IUPAC Name: methyl 2-(N-(methylsulfonyl)anilino)acetate

-

Molecular Formula: C10H13NO4S

-

Molecular Weight: 243.28 g/mol

-

Key Features:

-

Sulfonamide Group (-SO2N-): A critical functional group known for its role in antimicrobial agents.

-

N-phenylglycine Core: Provides a specific stereochemical and lipophilic character.

-

Methyl Ester: Influences solubility and potential for hydrolysis by bacterial esterases.

-

Phase 1: Foundational Antimicrobial Activity Assessment

The initial phase of investigation focuses on determining the compound's fundamental ability to inhibit microbial growth (bacteriostatic) or to kill the microbes (bactericidal). The methodologies described herein are aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of data.[4][6]

Experimental Workflow: MIC and MBC Determination

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of methyl N-(methylsulfonyl)-N-phenylglycinate.

Caption: Workflow for MIC and MBC determination.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from the CLSI M07 guidelines and is a gold standard for quantitative antimicrobial susceptibility testing.[7]

Materials:

-

Methyl N-(methylsulfonyl)-N-phenylglycinate (powder)

-

Sterile 96-well, U-bottom microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration 100-fold higher than the highest concentration to be tested.

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) using a spectrophotometer (OD600 of 0.08-0.13).

-

Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

-

-

Plate Preparation and Serial Dilution:

-

Add 100 µL of sterile MHB to wells 2 through 12 of a single row in the 96-well plate.

-

Add 200 µL of the working stock solution of the compound (at twice the highest desired final concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no compound).

-

Well 12 serves as the sterility control (no bacteria).

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Following incubation, visually inspect the plate for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Detailed Protocol: Minimum Bactericidal Concentration (MBC) Assay

The MBC test is a crucial follow-up to the MIC assay to determine if the compound has a killing (bactericidal) effect.[8]

Procedure:

-

Subculturing: From the wells of the completed MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10-100 µL aliquot.

-

Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar or Mueller-Hinton Agar).

-

Incubation: Incubate the agar plates at 37°C for 24-48 hours.

-

MBC Determination:

-

Count the number of colonies on each plate.

-

The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[1]

-

Data Presentation and Interpretation

Summarize the results in a clear, tabular format.

| Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| S. aureus ATCC 29213 | 16 | 32 | 2 | Bactericidal |

| E. coli ATCC 25922 | 64 | >256 | >4 | Bacteriostatic |

| P. aeruginosa ATCC 27853 | >256 | >256 | - | Resistant |

Interpretation:

-

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

-

An MBC/MIC ratio of > 4 suggests bacteriostatic activity.

Phase 2: Elucidation of Mechanism of Action (MoA)

Once antimicrobial activity is established, the next critical phase is to investigate the compound's MoA. Based on the sulfonamide scaffold, two primary hypotheses can be formulated: 1) disruption of bacterial cell membrane integrity, and 2) inhibition of essential intracellular enzymes.

Workflow for MoA Investigation

Caption: Investigatory workflow for mechanism of action.

Protocol: Bacterial Cell Membrane Integrity Assay

This assay utilizes fluorescent nucleic acid stains, SYTO® 9 and propidium iodide (PI), to differentiate between cells with intact and compromised membranes.[9] SYTO® 9 enters all cells, staining them green, while PI only enters cells with damaged membranes, binding to DNA and fluorescing red.

Materials:

-

LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or individual SYTO® 9 and propidium iodide dyes)

-

Bacterial culture treated with the test compound (at MIC, 2x MIC) and an untreated control

-

Fluorescence microscope or microplate reader

Procedure:

-

Bacterial Treatment: Treat a mid-log phase bacterial culture with methyl N-(methylsulfonyl)-N-phenylglycinate at the desired concentrations for a defined period (e.g., 2 hours). Include a positive control (e.g., 70% isopropanol) and a negative (untreated) control.

-

Cell Preparation: Harvest the cells by centrifugation and wash twice with sterile saline or PBS to remove growth media.

-

Staining:

-

Prepare the dye mixture according to the manufacturer's protocol (typically a 1:1 ratio of SYTO® 9 and PI).[9]

-

Add 3 µL of the dye mixture per 1 mL of bacterial suspension.

-

Incubate at room temperature in the dark for 15 minutes.

-

-

Analysis:

-

Microscopy: Place 5 µL of the stained suspension on a slide, cover with a coverslip, and view using a fluorescence microscope with appropriate filters for green and red fluorescence.

-

Microplate Reader: Dispense the stained suspension into a black, clear-bottom 96-well plate and measure fluorescence at the appropriate excitation/emission wavelengths (e.g., ~480/500 nm for SYTO® 9 and ~490/635 nm for PI).

-

Data Presentation:

| Treatment | Concentration | % Live Cells (Green) | % Dead Cells (Red) |

| Untreated Control | - | 98.5 | 1.5 |

| Compound X | 1x MIC | 95.2 | 4.8 |

| Compound X | 2x MIC | 93.8 | 6.2 |

| Positive Control (70% Isopropanol) | - | 2.1 | 97.9 |

Interpretation: A significant, dose-dependent increase in the percentage of red-staining cells compared to the untreated control would suggest that the compound disrupts bacterial membrane integrity.

Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay

Given the sulfonamide structure, assessing the inhibition of DHFR, a key enzyme in the folate pathway, is a logical step. This assay spectrophotometrically measures the decrease in NADPH absorbance at 340 nm as it is oxidized during the DHFR-catalyzed reduction of dihydrofolate (DHF).[10][11]

Materials:

-

Dihydrofolate Reductase (DHFR) Inhibitor Screening Kit (or individual components: DHFR enzyme, NADPH, DHF)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing assay buffer, DHFR enzyme, and varying concentrations of methyl N-(methylsulfonyl)-N-phenylglycinate. Include a no-inhibitor control and a positive control (e.g., methotrexate).[12]

-

Initiate Reaction: Add NADPH and DHF to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes) in a kinetic mode.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time plot) for each concentration of the inhibitor.

-

Determine the percent inhibition relative to the no-inhibitor control.

-

Plot percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Interpretation: A low IC50 value indicates potent inhibition of DHFR, suggesting this is a likely mechanism of action, consistent with the activity of classical sulfonamides.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

Bacterial DNA gyrase is another validated target for antimicrobial agents. This assay assesses the ability of the compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by gyrase.[8]

Materials:

-

DNA Gyrase Assay Kit (or individual components: E. coli DNA gyrase, relaxed pBR322 plasmid DNA, 5x assay buffer with ATP)

-

Agarose gel electrophoresis system

-

DNA stain (e.g., ethidium bromide)

-

Gel documentation system

Procedure:

-

Reaction Setup: On ice, set up reaction tubes containing assay buffer, relaxed pBR322 DNA, and varying concentrations of methyl N-(methylsulfonyl)-N-phenylglycinate. Include a no-inhibitor control and a positive control (e.g., ciprofloxacin).

-

Enzyme Addition: Add a predetermined unit of DNA gyrase to each tube (except for a no-enzyme control).

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing a chelating agent (EDTA) and a detergent (SDS).

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel until the different forms of the plasmid are well-separated.

-

Visualization: Stain the gel with a DNA stain and visualize under UV light.

Interpretation:

-

Relaxed DNA migrates slower than supercoiled DNA .

-

The no-inhibitor control should show a strong band corresponding to supercoiled DNA.

-

Inhibition is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of the test compound.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous approach to the preliminary investigation of the antimicrobial properties of methyl N-(methylsulfonyl)-N-phenylglycinate. By following these phased protocols, researchers can efficiently determine its spectrum of activity, its bactericidal or bacteriostatic nature, and gain valuable insights into its potential mechanism of action. Positive results, such as potent MIC values and a clear indication of a specific MoA (e.g., DHFR inhibition), would provide a strong rationale for advancing the compound to further studies, including structure-activity relationship (SAR) analysis, toxicity profiling, and in vivo efficacy models. This systematic evaluation is fundamental to the successful discovery and development of new antimicrobial agents to combat the growing challenge of infectious diseases.

References

-

ResearchGate. (n.d.). Sulfonylation of amino acid esters hydrochloride | Download Table. Retrieved from [Link]

-

CHIMIA. (n.d.). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. Retrieved from [Link]

-

MDPI. (2023, March 30). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. Retrieved from [Link]

- Stiefel, P., Schmidt-Emrich, S., Maniura-Weber, K., & Ren, Q. (2015). Critical aspects of using bacterial cell viability assays with the fluorophores SYTO9 and propidium iodide. BMC Microbiology, 15, 36.

-

Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

-

Folic acid-sulfonamide conjugates as antibacterial agents: design, synthesis and molecular docking studies. (2020, November 25). RSC Publishing. Retrieved from [Link]

- Khan, I., et al. (2015). Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Journal of Chemical and Pharmaceutical Research, 7(3), 233-238.

-

Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

-

A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. (2024, September 20). Semantic Scholar. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Phenylglycine. Retrieved from [Link]

-

CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

- CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.

-

American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

-

PubMed. (n.d.). Inhibition Studies of Sulfonamide-Containing Folate Analogs in Yeast. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). DNA Targeting as a Likely Mechanism Underlying the Antibacterial Activity of Synthetic Bis-Indole Antibiotics. Retrieved from [Link]

-

Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Structural and DNA-binding studies on the bovine antimicrobial peptide, indolicidin: evidence for multiple conformations involved in binding to membranes and DNA. Retrieved from [Link]

-

MDPI. (2021, April 1). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Inhibition studies of sulfonamide-containing folate analogs in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Propidium Iodide Applications & Common Issues | AAT Bioquest [aatbio.com]

- 5. Team:Northwestern/Protocol/LIVE/DEAD® BacLight - Bacterial Viability Kit - 2010.igem.org [2010.igem.org]

- 6. Evaluation of cell membrane integrity as a potential antimicrobial target for plant products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digitalcommons.fiu.edu [digitalcommons.fiu.edu]

- 8. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LIVE/DEAD BacLight Bacterial Viability Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Folic acid-sulfonamide conjugates as antibacterial agents: design, synthesis and molecular docking studies - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09051D [pubs.rsc.org]

- 11. Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents | MDPI [mdpi.com]

- 12. content.abcam.com [content.abcam.com]

Methodological & Application

Title: High-Fidelity Quantification of Methyl N-(methylsulfonyl)-N-phenylglycinate: Validated HPLC-UV and LC-MS/MS Methodologies

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of methyl N-(methylsulfonyl)-N-phenylglycinate. As a compound of interest in pharmaceutical development, either as an intermediate or a potential impurity, its accurate measurement is critical for ensuring process control, quality assurance, and regulatory compliance. We present two primary analytical frameworks: a reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection in complex matrices. Each protocol is grounded in established analytical principles and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure trustworthiness and reproducibility.[1][2]

Introduction and Analytical Rationale

Methyl N-(methylsulfonyl)-N-phenylglycinate is a molecule featuring a sulfonamide linkage and a methyl ester group. The presence of these functional groups dictates its physicochemical properties, such as moderate polarity, which directly informs the selection of an appropriate analytical strategy. The quantification of this analyte is essential for several reasons:

-

Process Chemistry: Monitoring its formation or consumption as a synthetic intermediate.

-

Impurity Profiling: Detecting and quantifying it as a process-related impurity in an Active Pharmaceutical Ingredient (API).[3]

-

Stability Studies: Assessing its formation as a degradation product under various stress conditions.

The choice between an HPLC-UV and an LC-MS/MS method depends on the required sensitivity and the complexity of the sample matrix. HPLC-UV is a workhorse technique in most QC labs, offering robustness and sufficient sensitivity for assay and purity determinations of the main component.[3][4] Conversely, LC-MS/MS provides unparalleled sensitivity and selectivity, making it the definitive choice for trace-level quantification, such as required for genotoxic impurity analysis or bioanalysis in complex biological fluids.[5][6][7]

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for method development.

| Property | Value | Source |

| IUPAC Name | methyl 2-(N-phenylmethanesulfonamido)acetate | [8] |

| CAS Number | 412939-60-7 | [8] |

| Molecular Formula | C₁₀H₁₃NO₄S | [8] |

| Molecular Weight | 243.28 g/mol | [8] |

| LogP | 0.194 | [8] |

Method 1: HPLC-UV for Routine Quality Control

This reversed-phase HPLC method is designed for reliability and ease of implementation, making it ideal for routine analysis of drug substances and intermediates where concentration levels are relatively high (e.g., >0.05%).

Principle of Separation

The method utilizes a C18 stationary phase, which is nonpolar. The analyte, being moderately polar, will partition between this stationary phase and a more polar mobile phase. By using a gradient of an organic solvent (acetonitrile) and an aqueous buffer, we can effectively elute the analyte from the column, separating it from less polar and more polar impurities. UV detection is suitable due to the presence of the phenyl chromophore. A similar approach has proven effective for related compounds containing a methylsulfonyl-phenyl moiety.[4]

Experimental Protocol

2.2.1. Materials and Reagents

-

Methyl N-(methylsulfonyl)-N-phenylglycinate reference standard (Purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Trifluoroacetic Acid (TFA), HPLC grade

-

Deionized water (18.2 MΩ·cm)

2.2.2. Standard and Sample Preparation

-

Diluent Preparation: Prepare a mixture of Acetonitrile:Water (50:50, v/v).

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

-

Sample Solution (for Drug Substance Assay): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration curve range.

2.2.3. Chromatographic Conditions

| Parameter | Condition | Rationale |

| HPLC System | Agilent 1260 Infinity II or equivalent | Standard quaternary pump system with UV/DAD detector. |

| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) | C18 provides excellent retention for moderately polar compounds. |

| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent to improve peak shape. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | Balances sensitivity with potential for peak overload. |

| Detection | UV at 228 nm | Wavelength selected for optimal absorbance of the phenyl group.[4] |

| Gradient Program | Time (min) | %B |

| 0.0 | 20 | |

| 15.0 | 80 | |

| 17.0 | 80 | |

| 17.1 | 20 | |

| 20.0 | 20 |

HPLC-UV Workflow Visualization

Sources

- 1. database.ich.org [database.ich.org]

- 2. ema.europa.eu [ema.europa.eu]

- 3. biotech-spain.com [biotech-spain.com]

- 4. researchgate.net [researchgate.net]

- 5. Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. fluorochem.co.uk [fluorochem.co.uk]

Application Note: A Robust, Stability-Indicating HPLC Method for the Purity Analysis of N-phenylsulfonyl-N-methylglycine

Abstract

This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of related substances for N-phenylsulfonyl-N-methylglycine. This compound is a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules, making the accurate assessment of its purity critical for quality control and regulatory compliance.[1][2][3] The described method is designed to be specific, accurate, and precise, and is suitable for use in research, development, and quality control environments. The protocol includes a comprehensive forced degradation study, as per the International Council for Harmonisation (ICH) guidelines, to ensure the method's stability-indicating capabilities.

Introduction: The Analytical Imperative for N-phenylsulfonyl-N-methylglycine Purity

N-phenylsulfonyl-N-methylglycine, also known as N-phenylsulfonyl-sarcosine, is a versatile building block in medicinal and agricultural chemistry.[1][3] Its sulfonamide and carboxylic acid moieties provide a scaffold for the synthesis of a wide range of compounds with potential therapeutic applications.[1][3] As with any active pharmaceutical ingredient (API) intermediate, ensuring high purity is paramount. Undesired impurities, arising from the synthetic route or degradation, can affect the safety, efficacy, and stability of the final product.

This guide provides a comprehensive framework for the HPLC analysis of N-phenylsulfonyl-N-methylglycine. The causality behind the selection of chromatographic parameters is explained, and a rigorous validation protocol is outlined to establish a self-validating system of analytical trust. The core of this application note is a stability-indicating method, developed through forced degradation studies, which is essential for identifying potential degradation products and ensuring that the analytical procedure can accurately measure the analyte in the presence of these degradants.

Physicochemical Properties and Chromatographic Considerations

A successful HPLC method development is predicated on an understanding of the analyte's physicochemical properties.

-

Structure: N-phenylsulfonyl-N-methylglycine possesses a carboxylic acid group and a phenylsulfonyl group.

-

UV Absorbance: The presence of the phenylsulfonyl chromophore suggests that N-phenylsulfonyl-N-methylglycine will have a UV absorbance maximum in the short UV range. A wavelength of 220 nm is selected to provide high sensitivity for the parent compound and potential impurities containing the phenyl ring. A photodiode array (PDA) detector is recommended to confirm peak purity and to identify the optimal detection wavelength during method development.

HPLC Method Parameters

The following HPLC method was developed based on the physicochemical properties of N-phenylsulfonyl-N-methylglycine and general principles of reversed-phase chromatography.[5]

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides excellent hydrophobic retention for the analyte. The specified dimensions are standard for robust purity methods. |

| Mobile Phase A | 0.1% Formic Acid in Water | The acidic mobile phase ensures the suppression of ionization of the carboxylic acid group, leading to good peak shape and retention.[4][6] |

| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and lower viscosity compared to methanol.[7] |

| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B (re-equilibration) | A gradient elution is employed to ensure the elution of any potential, more hydrophobic impurities and to provide a reasonable analysis time. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Detection Wavelength | 220 nm (with PDA for peak purity) | Provides high sensitivity for the phenylsulfonyl chromophore. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Sample Diluent | Acetonitrile:Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |

| Standard Concentration | 0.5 mg/mL | A suitable concentration for purity analysis and detection of impurities at the 0.1% level. |

| Sample Concentration | 1.0 mg/mL | A higher sample concentration is used to facilitate the detection of low-level impurities. |

Experimental Protocols

Preparation of Solutions

-

Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

-

Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.

-

Sample Diluent (Acetonitrile:Water, 50:50, v/v): Mix equal volumes of HPLC-grade acetonitrile and HPLC-grade water.

-

Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of N-phenylsulfonyl-N-methylglycine reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

-

Sample Solution (1.0 mg/mL): Accurately weigh approximately 50 mg of the N-phenylsulfonyl-N-methylglycine sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

HPLC System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

-

Inject the sample diluent as a blank to ensure no interfering peaks are present.

-

Make five replicate injections of the standard solution.

-

Calculate the following parameters:

-

Tailing Factor: Should be ≤ 2.0 for the N-phenylsulfonyl-N-methylglycine peak.

-

Theoretical Plates: Should be ≥ 2000 for the N-phenylsulfonyl-N-methylglycine peak.

-

Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for the five replicate injections.

-

Analytical Procedure

-

Inject the blank (sample diluent).

-

Inject the standard solution.

-

Inject the sample solution in duplicate.

-

Calculate the purity of the sample using the following formula:

% Purity = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

-

Calculate the percentage of any impurity using the following formula (assuming a relative response factor of 1.0 if not experimentally determined):

% Impurity = (Area_impurity / Total_Area_all_peaks) * 100

Method Validation and Forced Degradation Studies

To ensure the method is suitable for its intended purpose, a validation study should be performed according to ICH Q2(R1) guidelines.[8][9][10][11] This establishes the method's trustworthiness and scientific integrity.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[12] The goal is to achieve 5-20% degradation of the active substance.

-

Acid Hydrolysis: Reflux the sample solution (1 mg/mL) in 0.1 M HCl at 60 °C for 4 hours. Neutralize before injection.

-

Base Hydrolysis: Reflux the sample solution (1 mg/mL) in 0.1 M NaOH at 60 °C for 2 hours. Neutralize before injection.

-

Oxidative Degradation: Treat the sample solution (1 mg/mL) with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 80 °C for 48 hours. Dissolve in diluent before injection.

-

Photolytic Degradation: Expose the sample solution (1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Analyze the stressed samples using the developed HPLC method with a PDA detector. The method is considered stability-indicating if the degradation products are well-resolved from the main peak and from each other, and if the peak purity of the N-phenylsulfonyl-N-methylglycine peak is maintained.

Visualization of Workflows and Relationships

Analytical Workflow

Caption: Workflow for the HPLC analysis of N-phenylsulfonyl-N-methylglycine.

Potential Impurity Relationships

The synthesis of N-phenylsulfonyl-N-methylglycine likely involves the reaction of sarcosine (N-methylglycine) with benzenesulfonyl chloride. Potential impurities could include unreacted starting materials and byproducts.

Caption: Potential process-related impurities of N-phenylsulfonyl-N-methylglycine.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for assessing the purity of N-phenylsulfonyl-N-methylglycine. By incorporating forced degradation studies, the method is demonstrated to be stability-indicating, a critical requirement for quality control in the pharmaceutical industry. The clear explanation of the rationale behind method parameters and the inclusion of a comprehensive validation protocol ensure that this method can be confidently implemented in a regulated laboratory environment. This application note serves as a complete guide for researchers, scientists, and drug development professionals requiring accurate and defensible purity data for N-phenylsulfonyl-N-methylglycine.

References

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).

- Pharmaceutical Forced Degradation Studies with Regulatory Consider

- N-Phenylsulfonyl-N-methylglycine. (n.d.). Chem-Impex.

- N-(Phenylsulfonyl)-N-methyl-glycine 95%. (2026, February 11). Advanced ChemBlocks.

- N-Phenylsulfonyl-N-methylglycine | 46376-16-3. (2007, January 3). J&K Scientific.

- Effect of mobile phase pH on reversed-phase HPLC separ

- A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. (2016, September 1).

- How does an acid pH affect reversed-phase chromatography separ

- Reversed Phase HPLC Method Development. (n.d.). Phenomenex.

- Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol. (n.d.). Benchchem.

- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).

- Analytical Method Validation: ICH and USP Perspectives. (2025, August 8).

- Reversed-phase chrom

- pKa Data Compiled by R. Williams. (2022, April 7).

- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17).

- N-Phenylglycine. (n.d.). In Wikipedia.

- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. N-(Phenylsulfonyl)-N-methyl-glycine 95% | CAS: 46376-16-3 | AChemBlock [achemblock.com]

- 3. jk-sci.com [jk-sci.com]

- 4. N-(((4-Benzoylamino)phenyl)sulfonyl)glycine | C15H14N2O5S | CID 130998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. HPLC analysis of fatty acyl-glycine in the aqueous methanesulfonic acid hydrolysates of N-terminally fatty acylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. mdpi.com [mdpi.com]

- 10. Quantitative HPLC analysis of acidic opines by phenylthiocarbamyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-Methylglycine, sodium salt | C3H7NNaO2+ | CID 21923974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine | C9H9Cl2NO4S | CID 892423 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: N-Sulfonyl Glycine Derivatives in Drug Development

Peptidomimetic Scaffolds for Metalloprotease and Aldose Reductase Inhibition

Abstract

N-sulfonyl glycine derivatives represent a critical class of peptidomimetics in modern drug discovery. By replacing the labile amide bond (

Introduction: The Sulfonyl-Glycine Advantage

In drug design, native peptides often fail as therapeutic agents due to rapid proteolysis and poor membrane permeability. The N-sulfonyl glycine scaffold addresses these limitations through three mechanistic advantages:

-

Proteolytic Resistance: The sulfonamide bond is not recognized by standard proteases, significantly extending plasma half-life (

). -

Transition State Mimicry: The tetrahedral geometry of the sulfonamide group mimics the transition state of amide hydrolysis, making it a potent inhibitor of proteolytic enzymes.

-

Zinc Binding Group (ZBG): In metalloproteases, the sulfonyl oxygen and the adjacent carboxylate of the glycine backbone can act as bidentate ligands for the catalytic Zinc ion (

).

Module 1: Chemical Synthesis & Optimization

Objective: Efficient synthesis of N-arylsulfonyl glycine derivatives using Schotten-Baumann conditions.

1.1 Rationale

The synthesis relies on the nucleophilic attack of the glycine amine on a sulfonyl chloride. To prevent double sulfonylation and ensure solubility, the reaction is best performed under Schotten-Baumann conditions (biphasic aqueous/organic system with a base). This method is superior to anhydrous organic base methods for glycine derivatives because it solubilizes the zwitterionic amino acid in the aqueous phase while the sulfonyl chloride remains in the organic phase, controlled by interfacial transfer.

1.2 Experimental Protocol: Biphasic Sulfonylation

Reagents:

-

Glycine (or Glycine Methyl Ester HCl)

-

Arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride)

-

Sodium Hydroxide (1M NaOH)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Hydrochloric acid (1M HCl)

Step-by-Step Procedure:

-

Preparation of Aqueous Phase: Dissolve Glycine (10 mmol, 1.0 eq) in 1M NaOH (25 mL). Ensure pH is >10.

-

Preparation of Organic Phase: Dissolve the Arylsulfonyl chloride (11 mmol, 1.1 eq) in THF (15 mL).

-

Reaction: Add the organic phase dropwise to the stirring aqueous phase at 0°C.

-

Critical Control: Maintain pH > 9 by adding supplementary 1M NaOH if necessary. The reaction generates HCl, which can protonate the amine and stop the reaction.

-

-

Agitation: Allow the mixture to warm to room temperature and stir vigorously for 4–6 hours.

-

Workup:

-